N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic small molecule characterized by a pyrazolo[1,5-d][1,2,4]triazin-4-one core linked to an acetamide moiety substituted with a 5-chloro-2,4-dimethoxyphenyl group. While specific biological data are unavailable in the provided evidence, its design suggests optimization for electronic and steric interactions, which are critical for binding affinity and selectivity. The compound’s synthesis likely involves coupling reactions between activated acetamide intermediates and heterocyclic precursors, as inferred from analogous procedures in related compounds .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-18-10-19(31-2)16(8-14(18)22)24-20(28)11-26-21(29)17-9-15(25-27(17)12-23-26)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOSCIWUANFJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₄ClN₃O₄
- Molecular Weight : 343.79 g/mol
- Density : 1.277 g/cm³
- Boiling Point : 433.3ºC at 760 mmHg
- Flash Point : 215.9ºC
Biological Activity Overview
Research indicates that compounds containing the pyrazolo-triazine framework exhibit a variety of pharmacological activities. The biological activities of this compound include:
- Antibacterial Activity : Studies have demonstrated that derivatives of pyrazolo-triazine compounds possess significant antibacterial properties. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains, outperforming traditional antibiotics in some cases .
- Antifungal Activity : The compound has also been reported to exhibit antifungal properties. Research indicates that it can inhibit the growth of fungi, making it a potential candidate for treating fungal infections .
- Anti-inflammatory Effects : In vitro studies suggest that this compound may have anti-inflammatory effects by modulating inflammatory pathways. This activity is crucial for developing treatments for inflammatory diseases .
- Anticancer Potential : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The triazine moiety is often associated with anticancer activity due to its ability to interfere with cellular processes .
Research Findings and Case Studies
A notable study involved synthesizing various pyrazolo-triazine derivatives and evaluating their biological activities. The results indicated that specific modifications to the molecular structure could enhance antibacterial and antifungal potency .
Table 1: Summary of Biological Activities
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in cell signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The pyrazolo[1,5-d][1,2,4]triazin-4-one core distinguishes the target compound from analogs with alternative heterocycles:
- Oxadiazole-based analogs: Compounds like (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamide () feature a benzo[b][1,4]oxazin-4-yl group linked to an oxadiazole ring.
- Triazole-based analogs : Derivatives such as N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporate a triazole ring with sulfanyl linkages. These compounds may exhibit distinct conformational flexibility and metabolic stability due to the sulfur atom and triazole’s smaller ring size .
Substituent Variations
Substituents on the aryl groups significantly influence physicochemical and binding properties:
- Bromophenyl analog : 2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide () replaces chlorine with bromine and positions methoxy groups differently. Bromine’s larger atomic radius may increase steric hindrance, while the 3-methoxybenzyl group on the acetamide could improve membrane permeability .
- Triazole derivatives : Compounds like those in and feature pyridine or benzothiazole substituents, introducing nitrogen-rich aromatic systems that may enhance metal coordination or polar interactions .
Molecular Properties
Research Implications and Structural Trends
- Electronic Effects: The pyrazolo-triazinone core in the target compound offers a conjugated system with multiple hydrogen-bond acceptors (N and O atoms), favoring interactions with polar binding sites. In contrast, triazole and oxadiazole cores prioritize compactness and electron deficiency, which may suit different target classes .
- Bioavailability : The 5-chloro-2,4-dimethoxyphenyl group’s lipophilicity (Cl, OCH₃) likely enhances blood-brain barrier penetration compared to the bromophenyl analog’s higher molecular weight .
- Synthetic Accessibility : Analogous procedures in and suggest that the target compound’s synthesis may require careful optimization of coupling reagents (e.g., cesium carbonate) and protecting groups to manage reactivity of the dimethoxyphenyl substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
